Cas no 1805955-86-5 (2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde)

2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde is a fluorinated pyridine derivative with a nitro and trifluoromethoxy substitution pattern, offering unique reactivity for advanced synthetic applications. The aldehyde functional group at the 4-position provides a versatile handle for further derivatization, while the electron-withdrawing trifluoromethoxy and nitro groups enhance its utility in nucleophilic aromatic substitution reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged to modulate bioactivity and physicochemical properties. Its high purity and well-defined reactivity make it a reliable intermediate for constructing complex heterocyclic frameworks.
2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde structure
1805955-86-5 structure
Product Name:2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde
CAS No:1805955-86-5
MF:C7H2F4N2O4
MW:254.095395565033
CID:4828843
Update Time:2025-06-07

2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde
    • Inchi: 1S/C7H2F4N2O4/c8-6-5(13(15)16)3(2-14)1-4(12-6)17-7(9,10)11/h1-2H
    • InChI Key: JMIKCICPTMUULT-UHFFFAOYSA-N
    • SMILES: FC1=C(C(C=O)=CC(=N1)OC(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 305
  • XLogP3: 2.1
  • Topological Polar Surface Area: 85

2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029099527-1g
2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde
1805955-86-5 97%
1g
$1,519.80 2022-04-01

Additional information on 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde

Introduction to 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde (CAS No. 1805955-86-5)

2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde, identified by its CAS number 1805955-86-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug discovery. The unique structural features of this molecule, including its fluoro, nitro, and trifluoromethoxy substituents, contribute to its remarkable chemical properties and potential applications in the development of novel therapeutic agents.

The structural composition of 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde encompasses a pyridine core substituted with a fluoro group at the 2-position, a nitro group at the 3-position, and a trifluoromethoxy group at the 6-position. The presence of these functional groups not only enhances the compound's reactivity but also influences its pharmacokinetic and pharmacodynamic profiles. The aldehyde functionality at the 4-position further expands its synthetic utility, making it a valuable intermediate in the construction of more complex molecules.

In recent years, there has been growing interest in the development of fluorinated pyridines due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluorine atom, in particular, is known to modulate the electronic properties of molecules, thereby influencing their interactions with enzymes and receptors. The nitro group serves as a versatile handle for further chemical modifications, allowing for the introduction of additional functional groups or the exploration of different regioisomers. The trifluoromethoxy group contributes to lipophilicity and metabolic resistance, making it an attractive feature for drug candidates targeting neurological and inflammatory disorders.

Current research in medicinal chemistry has highlighted the potential of 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde as a building block for the synthesis of novel therapeutic agents. Studies have demonstrated its utility in generating derivatives with enhanced pharmacological properties. For instance, modifications at the aldehyde group have led to the development of Schiff bases and heterocyclic compounds with promising biological activities. These derivatives have shown potential in inhibiting key enzymes involved in cancer progression, inflammation, and infectious diseases.

The aldehyde moiety in 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde is particularly noteworthy for its ability to participate in condensation reactions with various nucleophiles. This reactivity has been exploited in the synthesis of imines, oximes, and other functionalized pyridines that exhibit unique biological functions. For example, imines derived from this compound have demonstrated antiviral and antibacterial properties, making them attractive candidates for further development.

Recent advancements in computational chemistry have further enhanced our understanding of the pharmacological potential of 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde. Molecular docking studies have identified its binding interactions with various protein targets, providing insights into its mechanism of action. These studies have revealed that the compound can effectively interact with enzymes such as kinases and cytochrome P450 enzymes, which are critical targets in drug discovery efforts.

The synthesis of 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde involves multi-step organic transformations that highlight its synthetic versatility. The introduction of fluorine atoms into aromatic systems is a challenging yet rewarding endeavor due to the unique electronic properties of fluorine. Advanced synthetic methodologies have been developed to achieve selective fluorination, ensuring high yields and purity. These methods often involve transition metal catalysis and photochemical activation, enabling precise control over regioselectivity.

The nitro group present in 2-Fluoro-3-nitro-6-(trifluoromethoxy)pyridine-4-carboxaldehyde serves as a crucial functional handle for further derivatization. Reduction of nitro groups can yield amino derivatives that are essential intermediates in many synthetic pathways. Additionally, nitro groups can be converted into azides or diazo compounds through controlled reactions, expanding their utility in cross-coupling reactions such as Suzuki-Miyaura or Heck couplings.

The trifluoromethoxy group is another key feature that contributes to the unique properties of this compound. This substituent enhances lipophilicity and metabolic stability while minimizing unwanted side effects such as glucuronidation or oxidation. The presence of multiple fluorinated groups has been shown to improve binding affinity by increasing hydrophobic interactions with biological targets.

In conclusion,2-Ffluoro-F3-Fnitro-F6-F(trifluorFmethox)-Fpyridin-F4-FcarboxaFaldehyde (CAS No.F18059F55-F86-F5) is a multifaceted compounFwith significant potential Fina pharmaceutical applications. Its unique structural features,Fincluding Ffluoro,Fnitro,Fand FtrifluoromethoxylFsubstitutes,Fmake it an Fvaluable intermediate Fin drug discovery efforts.FRecent research has highlighted Fits utility Fina range offtherapeutic areas,Fincluding oncology,FinflammationFand infectious diseases.FThe compounF's reactivityFand synthetic versatilityFoffer exciting opportunitiesFin designing novel therapeutic agentsFwith improved pharmacological profiles.FAs research continues,Fthe full potential offthis compounFis expected Fbe further uncovered,Fleading Fto new breakthroughsFin medicine.

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